Cas no 1014067-82-3 (1-benzyl-3-(benzyloxy)-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide)

1-benzyl-3-(benzyloxy)-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide structure
1014067-82-3 structure
Product Name:1-benzyl-3-(benzyloxy)-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide
CAS No:1014067-82-3
MF:C23H27N3O2
MW:377.479385614395
CID:6385142
PubChem ID:16925621
Update Time:2024-01-16

1-benzyl-3-(benzyloxy)-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3-(benzyloxy)-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide
    • 1H-Pyrazole-4-carboxamide, N-(3-methylbutyl)-3-(phenylmethoxy)-1-(phenylmethyl)-
    • F2382-0408
    • 1014067-82-3
    • AKOS024644758
    • 1-benzyl-N-(3-methylbutyl)-3-phenylmethoxypyrazole-4-carboxamide
    • 1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide
    • Inchi: 1S/C23H27N3O2/c1-18(2)13-14-24-22(27)21-16-26(15-19-9-5-3-6-10-19)25-23(21)28-17-20-11-7-4-8-12-20/h3-12,16,18H,13-15,17H2,1-2H3,(H,24,27)
    • InChI Key: MZUQKUCWJQTBCM-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)C=C(C(NCCC(C)C)=O)C(OCC2=CC=CC=C2)=N1

Computed Properties

  • Exact Mass: 377.21032711g/mol
  • Monoisotopic Mass: 377.21032711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • Density: 1.11±0.1 g/cm3(Predicted)
  • Boiling Point: 581.9±50.0 °C(Predicted)
  • pka: 14.63±0.46(Predicted)

1-benzyl-3-(benzyloxy)-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide Pricemore >>

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